molecular formula C9H8FN3 B2531772 1-(2-Fluorophenyl)-1H-imidazol-2-amine CAS No. 1698842-02-2

1-(2-Fluorophenyl)-1H-imidazol-2-amine

Cat. No. B2531772
CAS RN: 1698842-02-2
M. Wt: 177.182
InChI Key: UUXWXGNJMKRWBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as piperazine derivatives, has been discussed in various studies . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Neuropharmacology and Psychopharmacology

1-(2-Fluorophenyl)-1H-imidazol-2-amine (1-(2-FA)) shares structural similarities with other amphetamine derivatives like methamphetamine and 3-fluoroamphetamine (3-FA). It exhibits both stimulant and entactogenic properties. Although the precise mechanism of action remains incompletely understood, it is believed that 1-(2-FA) functions as a reuptake inhibitor of dopamine and norepinephrine, while also acting as an agonist of the serotonin receptor .

Plant Growth Regulation

Indole derivatives, including 1-(2-FA), have diverse biological applications. Although not directly related to the compound’s amphetamine-like properties, it’s worth noting that indole-3-acetic acid (a plant hormone derived from tryptophan) plays a role in plant growth regulation . Further research could explore whether 1-(2-FA) affects plant physiology.

Safety and Hazards

The safety data sheet for a similar compound, 1-(2-Fluorophenyl)piperazine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1-(2-fluorophenyl)imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-3-1-2-4-8(7)13-6-5-12-9(13)11/h1-6H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXWXGNJMKRWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CN=C2N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-1H-imidazol-2-amine

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